Cannabidiol diacetate is derived from cannabidiol, which is one of over 100 cannabinoids identified in cannabis. Cannabidiol itself is non-psychoactive and has been studied for various therapeutic applications, including anti-inflammatory, analgesic, and anxiolytic effects. The classification of cannabidiol diacetate as an acetate ester places it within a broader category of compounds that exhibit altered pharmacological profiles compared to their parent compounds.
The synthesis of cannabidiol diacetate typically involves the acetylation of cannabidiol using acetic anhydride or acetyl chloride as acetylating agents. The general reaction can be described as follows:
A typical synthetic route may involve:
Yield and purity can be assessed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
The characterization of cannabidiol diacetate can be performed through various spectroscopic methods:
Cannabidiol diacetate can undergo various chemical reactions due to its functional groups:
These reactions are essential for understanding the reactivity and potential applications of cannabidiol diacetate in synthetic organic chemistry.
The pharmacological activity of cannabidiol diacetate is believed to be linked to its interaction with cannabinoid receptors in the endocannabinoid system, particularly the CB1 and CB2 receptors. The mechanism may involve:
Experimental data suggest that the acetate modification enhances lipophilicity, potentially increasing bioavailability compared to cannabidiol.
Cannabidiol diacetate typically appears as a viscous oil or solid at room temperature, depending on purity and specific synthesis methods. Its melting point, boiling point, and solubility characteristics are influenced by its acetate functional groups.
Key chemical properties include:
Analytical techniques such as high-performance liquid chromatography can be employed to determine these properties quantitatively.
Cannabidiol diacetate has potential applications in various fields:
Research continues into optimizing synthesis methods and exploring the full range of biological activities associated with this compound.
Semi-synthetic cannabinoids represent a rapidly expanding category of compounds derived from phytocannabinoids through targeted chemical modifications. These molecules bridge the gap between naturally occurring cannabinoids and fully synthetic analogs, offering enhanced physicochemical properties or novel pharmacological activities. The therapeutic interest in semi-synthetic derivatives stems from limitations inherent to natural cannabinoids, such as cannabidiol’s poor aqueous solubility (estimated at <10 µg/mL) and low oral bioavailability (typically ≤15%) [4] [10]. Structural modifications, including acetylation, hydrogenation, and esterification, aim to overcome these barriers while retaining or amplifying desired biological activities.
The diversification of cannabinoid-based pharmaceuticals accelerated following the 2018 FDA approval of cannabidiol (Epidiolex®) for rare epilepsy syndromes [1]. This regulatory milestone stimulated research into optimized cannabinoid structures with improved drug-like properties. Semi-synthetic approaches enable precise chemical tuning—such as modulating receptor binding affinity or metabolic stability—unattainable through plant extraction alone. For example, hydrogenation of cannabidiol yields hexahydrocannabinol (HHC), while acetylation produces cannabidiol diacetate (CBD-di-O-acetate) [3] [5]. These modifications alter molecular interactions with targets in the endocannabinoid system, including G-protein-coupled receptors (e.g., GPR55) and ion channels (e.g., TRPV1) [8].
Market surveillance data from Denmark (2018–2023) illustrates the proliferation trajectory of semi-synthetic cannabinoids: from a single detection in 2019 to 15% (n=216) of seized cannabis products by 2023 [3]. This growth is particularly evident in non-smokable formulations like e-liquids and edibles, which constituted 56% of products containing semi-synthetics. The table below details the distribution of major semi-synthetic cannabinoids in seized materials:
Table 1: Prevalence of Semi-Synthetic Cannabinoids in Seized Products (Eastern Denmark, 2018-2023)
Cannabinoid | Abbreviation | Prevalence (%) | Primary Product Forms |
---|---|---|---|
Hexahydrocannabinol | HHC | 10.0 | E-liquids, Hashish |
Tetrahydrocannabidiol | H4-CBD | 4.0 | Edibles, Concentrates |
Delta-8-tetrahydrocannabinol | Δ8-THC | 3.0 | Plant Material, Edibles |
Hexahydrocannabinol acetate | HHC-O-Acetate | 1.0 | E-liquids, Concentrates |
Hexahydrocannabiphorol | HHCP | 1.0 | Hashish |
Tetrahydrocannabiphorol | Δ9-THCP | 1.0 | Hashish |
Adapted from forensic screening data [3]
Acetylation—the covalent addition of acetyl groups (–COCH₃)—serves as a fundamental prodrug strategy for phenolic cannabinoids like cannabidiol. This chemical transformation masks polar hydroxyl groups, enhancing lipid solubility and membrane permeability. Cannabidiol diacetate (systematic name: [3-acetyloxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate) exemplifies this approach, wherein both phenolic hydroxyls of cannabidiol are esterified with acetic acid [5] [6]. The resulting prodrug exhibits markedly different physicochemical properties compared to its parent compound: increased log P (indicating higher lipophilicity), reduced hydrogen-bonding capacity, and greater molecular stability.
Prodrugs must undergo enzymatic hydrolysis in vivo to release the active drug. Carboxylesterases in plasma, liver, and tissues cleave the acetyl groups from cannabidiol diacetate, regenerating native cannabidiol [2]. A 2024 study synthesized 12 heterocyclic cannabidiol-ester prodrugs and evaluated their release kinetics in human plasma. Morpholinyl-derived esters (e.g., compounds 3a and 3aa) demonstrated optimal release profiles, with 62-78% conversion to free cannabidiol within 24 hours [2]. The structural features influencing hydrolysis rates include:
Table 2: In Vitro Performance Metrics of Selected Cannabidiol Prodrugs
Prodrug Structure | Solubility in PBS (µg/mL) | Plasma Half-life (h) | Conversion to CBD (24 h) |
---|---|---|---|
Cannabidiol diacetate | Not reported | Not reported | Not reported |
Morpholinyl monoester (3a) | 18.7 ± 1.2 | 4.3 ± 0.3 | 62.3% ± 3.1 |
Morpholinyl diester (3aa) | 9.5 ± 0.8 | 6.1 ± 0.5 | 78.2% ± 2.9 |
Piperidinyl monoester (3g) | 5.2 ± 0.4 | 12.7 ± 1.1 | 29.8% ± 2.2 |
Data from synthetic prodrug study [2]
Patent literature underscores the therapeutic rationale for acetylated cannabidiol. US20090036523A1 details carbonate, carbamate, and ester derivatives—including diesters—designed for transdermal delivery and enhanced oral absorption [6]. The specification claims these derivatives are useful for treating inflammation, pain, and neurological disorders without disclosing clinical data. Notably, the patent emphasizes the unpredictability of prodrug metabolism, stating that "the rate of cleavage of the prodrugs varies considerably depending on the substituents" [6].
Cannabidiol diacetate entered consumer markets through unregulated channels, often misrepresented as "hemp extracts" or "innovative cannabinoids." Its emergence parallels the broader trend of semi-synthetic cannabinoid proliferation following the 2018 U.S. Farm Bill, which legalized hemp-derived cannabinoids containing ≤0.3% delta-9-tetrahydrocannabinol [1] [7]. Grey-market manufacturers exploited this regulatory gap, utilizing inexpensive acetylation techniques to create novel products with undetermined safety profiles.
Forensic analyses first identified cannabidiol diacetate in electronic cigarette liquids and cannabis-infused edibles between 2021–2022 [5] [7]. These products were typically marketed with ambiguous labeling such as "CBD-O" or "activated cannabinoids," capitalizing on consumer perception of acetates as "potentiated" cannabinoids. Chemical characterization revealed concerning inconsistencies: some products labeled as containing cannabidiol diacetate contained unacetylated cannabidiol, while others contained unexpected semi-synthetic byproducts like delta-8-tetrahydrocannabinol acetate [5].
The table below documents the forensic identification timeline of cannabidiol diacetate in commercial products:
Table 3: Chronology of Cannabidiol Diacetate Detection in Grey-Market Products
Year | Product Type | Country | Analytical Method | Key Findings |
---|---|---|---|---|
2021 | E-cigarette liquids | USA | GC-MS, LC-QTOF | Co-occurrence with Δ8-THC-O-Acetate |
2022 | Gummy edibles | USA | HPLC-UV, NMR | 23% of samples contained undeclared CBD diacetate |
2023 | Cannabis concentrates | Denmark | GC-MS | Detected in 1.7% of seized concentrates |
2024 | Prison seizures | Scotland | GC-MS | Identified in 11% of analyzed samples |
Data compiled from forensic reports [3] [5] [7]
International drug monitoring programs have observed escalating prevalence. The United Nations Office on Drugs and Crime (UNODC) documented cannabidiol diacetate in 1.7% of cannabis concentrates seized in Denmark in 2023 [7]. By 2024, Scottish prison seizures revealed the compound in 11% of analyzed cannabinoid products [9]. This upward trajectory reflects industrial-scale synthesis from inexpensive hemp-derived cannabidiol, facilitated by unregulated online sales. Packaging often mimics mainstream confectionery (e.g., gummy bears, chocolate bars), increasing accidental pediatric exposure risks—41% of U.S. poison control cases involving semi-synthetic cannabinoids occurred in minors [7].
The absence of quality control in grey-market production introduces significant health uncertainties. Unlike pharmaceutical-grade prodrugs synthesized under Good Manufacturing Practices, illicit cannabidiol diacetate may contain residual solvents, heavy metals, or unpredictable concentrations of active compounds. One study found only 36.4% of commercial oil-based cannabinoid products met label claims for content [1]. This inconsistency underscores the divergence between rigorously engineered prodrugs and grey-market semi-synthetics, despite their structural similarities.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: